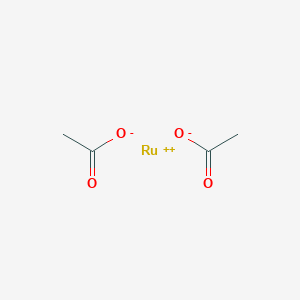

Ruthenium(2+) diacetate

Description

Significance within Ruthenium Coordination and Catalysis Research

The significance of Ruthenium(2+) diacetate lies in its role as a versatile and efficient catalyst, particularly in the domain of C-H bond functionalization. mdpi.com The development of ruthenium(II) catalysts, which are often more stable and less expensive than their palladium and rhodium counterparts, has been a major focus in recent years. mdpi.com Ruthenium(II) complexes, especially those containing carboxylate ligands, have proven to be highly effective for a variety of catalytic reactions, including arylation, alkenylation, and annulation. mdpi.com The acetate (B1210297) group can act as a proton shuttle, facilitating C-H bond activation, a key step in many catalytic cycles. researchgate.net This has led to the development of more sustainable and atom-economical synthetic methods.

Furthermore, this compound derivatives have shown promise in transfer hydrogenation reactions, a critical process in both industrial and biological chemistry. chemrxiv.org These reactions, which involve the transfer of hydrogen from a donor molecule to a substrate, are essential for the synthesis of alcohols from ketones and amines from imines. nih.govrsc.org The ability of ruthenium complexes to catalyze these transformations under mild conditions makes them highly attractive for green chemistry applications.

Historical Context and Evolution of Academic Inquiry into this compound Systems

The journey of this compound is intertwined with the broader history of ruthenium catalysis. While ruthenium was discovered in the 19th century, its catalytic potential began to be significantly explored in the mid-20th century. nih.gov Early work on ruthenium-catalyzed hydrogenations laid the groundwork for future developments. rsc.org

A significant milestone in the evolution of ruthenium catalysis was the development of transfer hydrogenation reactions. rsc.org The use of ruthenium complexes for this purpose gained momentum with the work of researchers like Blum and Noyori, who developed highly efficient and enantioselective catalysts. rsc.org

The application of this compound and its derivatives in C-H bond functionalization is a more recent development, emerging over the past few decades. mdpi.com Researchers like Dixneuf and Ackermann have been instrumental in demonstrating the utility of [Ru(OAc)₂(p-cymene)] and related complexes in the direct arylation of arenes with aryl chlorides, a challenging transformation. mdpi.comresearchgate.net This has opened up new avenues for the synthesis of complex organic molecules. The development of mechanochemical methods for the synthesis of ruthenium carboxylate complexes, such as diacetate bis(triphenylphosphine) ruthenium(II), represents a recent push towards more sustainable synthetic protocols.

Overview of Key Research Trajectories and Scholarly Impact

The scholarly impact of this compound is evident from the growing body of literature detailing its applications. Key research trajectories can be summarized as follows:

C-H Bond Functionalization: A major area of research has been the use of this compound catalysts for the direct functionalization of C-H bonds. This includes the arylation and alkenylation of various substrates, offering a more direct and atom-economical alternative to traditional cross-coupling reactions. mdpi.comresearchgate.net The ability to use less reactive aryl chlorides as coupling partners is a significant advantage of these ruthenium-based systems. researchgate.net

Transfer Hydrogenation: this compound and its derivatives are extensively studied as catalysts for transfer hydrogenation reactions. chemrxiv.org This includes the reduction of ketones and imines, as well as the more complex hydrogen auto-transfer reactions for the conversion of lower alcohols to higher alcohols. nih.govrsc.orgrsc.org Research in this area is driven by the need for environmentally benign reduction methods.

Catalyst Development and Mechanistic Studies: A significant portion of the research focuses on the synthesis of novel ruthenium complexes derived from this compound and the elucidation of their reaction mechanisms. This includes the development of water-soluble catalysts and the study of the role of ligands in tuning the catalytic activity and selectivity. mdpi.comchemrxiv.org Mechanistic studies have provided valuable insights into the active catalytic species and the elementary steps of the catalytic cycles. chemrxiv.org

The ongoing research in these areas continues to expand the scope of this compound catalysis, with potential applications in fields ranging from pharmaceuticals to materials science.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆O₄Ru | nih.gov |

| Molecular Weight | 219.2 g/mol | nih.gov |

| IUPAC Name | ruthenium(2+);diacetate | nih.gov |

| CAS Number | 30553-94-7 | nih.gov |

Catalytic Performance of this compound Derivatives in C-H Arylation

| Substrate | Arylating Agent | Catalyst | Product Yield | Reference |

| 2-Phenylpyridine | Aryl chlorides | [Ru(OAc)₂(p-cymene)] | Quantitative | researchgate.net |

| 2-Phenylpyridine | Aryl halides | [Ru(MesCO₂)₂(p-cymene)] | High | mdpi.com |

Catalytic Performance of this compound Derivatives in Transfer Hydrogenation

| Substrate | Hydrogen Donor | Catalyst | Turnover Frequency | Reference |

| Imines | Propan-2-ol | [Ru₂(CO)₄(μ-H)(C₄Ph₄COHOCC₄Ph₄)] | > 800 h⁻¹ | nih.gov |

| Ketones | Propan-2-ol | RuCl₂(PPh₃)₃ | up to 900 h⁻¹ | rsc.org |

| NAD⁺ | Formate (B1220265) | [Ru(OAc)CO(dppb)(N^N)]ⁿ | Varies with ligand | chemrxiv.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

30553-94-7 |

|---|---|

Molecular Formula |

C4H6O4Ru |

Molecular Weight |

219.2 g/mol |

IUPAC Name |

ruthenium(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.Ru/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

InChI Key |

DTXSRICYVCKUME-UHFFFAOYSA-L |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Ru+2] |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Ru+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ruthenium 2+ Diacetate Complexes

Conventional and Advanced Synthetic Routes for Ruthenium(2+) Diacetate Complexes

The nomenclature "this compound" can refer to several species, but most prominently it relates to derivatives of the diruthenium(II,II) tetraacetate paddlewheel complex, [Ru₂(O₂CCH₃)₄], or mononuclear species like cis-[Ru(OAc)₂(PPh₃)₂]. The synthesis strategies often begin with common ruthenium salts in either the +3 or +2 oxidation state.

Synthesis from Ruthenium(III) Precursors

A prevalent and historically significant method for synthesizing ruthenium acetate (B1210297) complexes involves the reduction of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O). This approach is foundational for accessing the diruthenium core.

A key product derived from Ru(III) is the mixed-valence coordination polymer diruthenium tetraacetate chloride, {[Ru₂(O₂CCH₃)₄]Cl}n. wikipedia.org This red-brown solid is typically prepared by heating a mixture of RuCl₃·xH₂O and sodium acetate in glacial acetic acid. wikipedia.org In this reaction, the acetic acid serves as both the solvent and the source of the acetate ligands, while an alcohol, often added to the mixture, acts as the reducing agent, converting Ru(III) to the required Ru(II)/Ru(III) mixed-valence state of the dimer. wikipedia.orgnucleos.com The resulting polymer features [Ru₂(O₂CCH₃)₄]⁺ units with a characteristic "Chinese lantern" structure, where four acetate ligands bridge the two ruthenium atoms. wikipedia.org These units are then linked by bridging chloride ligands.

Further reaction of this polymer, or direct one-pot syntheses, can lead to other important precursors. For instance, basic ruthenium(III) acetate, [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺, is formed by heating RuCl₃ with sodium acetate in acetic acid. wikipedia.org This trinuclear complex can subsequently react with various ligands, often with concomitant reduction, to yield mixed-valence derivatives. wikipedia.org

| Precursor | Reagents | Conditions | Product | Reference(s) |

| RuCl₃·xH₂O | Acetic acid, Sodium acetate | Heating/Reflux | {[Ru₂(O₂CCH₃)₄]Cl}n | wikipedia.orgwikipedia.orgnucleos.com |

| RuCl₃·xH₂O | Acetic acid, Acetic anhydride (B1165640), Lithium chloride | Reflux under oxygen | Red-brown precipitate (diruthenium complex) | collectionscanada.gc.ca |

Synthesis from Ruthenium(II) Precursors

Utilizing ruthenium(II) precursors offers a more direct route to Ru(II) acetate complexes, avoiding the need for an in-situ reduction step. These methods often involve the displacement of existing ligands, such as halides or phosphines, with acetate groups.

A widely used mononuclear precursor is cis-[Ru(OAc)₂(PPh₃)₂], which is itself a versatile starting material. mdpi.comresearchgate.net This complex can be synthesized from other Ru(II) sources. For example, the commercially available [RuCl₂(PPh₃)₃] reacts with sodium acetate in a suitable solvent like refluxing t-butanol to yield cis-[Ru(OAc)₂(PPh₃)₂] via chloride-acetate exchange. mdpi.com Similarly, other Ru(II) starting materials like [Ru(η²-OAc)₂(PPh₃)₂] are used to generate a variety of diacetate derivatives through ligand substitution. acs.orgacs.org

The synthesis of the diruthenium(II,II) tetraacetate core, [Ru₂(O₂CCH₃)₄], and its derivatives can also start from Ru(II) materials, although this is less common than the Ru(III) route. More frequently, Ru(II) precursors are used to build mononuclear or specialized dinuclear complexes where the acetate ligands might adopt different coordination modes (e.g., monodentate κ¹ or bidentate κ²). acs.org

| Precursor | Reagents | Conditions | Product | Reference(s) |

| [RuCl₂(PPh₃)₃] | Sodium Acetate (NaOAc) | Reflux in t-BuOH | cis-[Ru(OAc)₂(PPh₃)₂] | mdpi.com |

| [Ru(κ²-OAc)₂(PPh₃)₂] | Ethylenediamine (en) | Methyl ethyl ketone (MEK), RT | trans,cis-[Ru(κ¹-OAc)₂(PPh₃)₂(en)] | acs.org |

| [Ru(κ²-OAc)₂(PPh₃)₂] | Diphosphine (e.g., DCyPF) | Toluene, Reflux | [Ru(η²-OAc)₂(DCyPF)] | acs.org |

Ligand Exchange and Ancillary Ligand Introduction Strategies

A major strength of ruthenium acetate chemistry is the ability to modify the parent complexes through ligand exchange. This allows for the fine-tuning of the electronic and steric properties of the complexes for specific applications. These reactions can occur at the equatorial (bridging) or axial positions of the diruthenium core.

Axial Ligand Exchange: The axial positions of diruthenium paddlewheel complexes, such as in {[Ru₂(O₂CCH₃)₄]Cl}n or its derivatives, are relatively labile. ucm.es In solution, the axial chloride can be substituted by solvent molecules like water. rsc.org These solvent ligands can, in turn, be readily replaced by a wide range of other donor ligands (L), including pyridines, nitriles, and phosphines, to form discrete [Ru₂(O₂CCH₃)₄L₂] complexes. ufl.edu For instance, reacting Ru₂(O₂CCH₃)₄(NCCH₃)₂ with polycyano linkers like N(CN)₂⁻ leads to the formation of coordination polymers where the linker bridges the axial sites of the diruthenium units. acs.orgnih.gov

Equatorial Ligand Exchange: The bridging acetate ligands are more strongly bound but can also be exchanged. This is often achieved by reacting the tetraacetate complex with an excess of a different carboxylic acid. This strategy is crucial for creating analogues with varied electronic properties; for example, reaction with trifluoroacetic acid produces [Ru₂(O₂CCF₃)₄], which has significantly different redox behavior due to the electron-withdrawing nature of the trifluoroacetate (B77799) groups. researchgate.netresearchgate.net This exchange is also a key step in the synthesis of metal-organic frameworks (MOFs) where the diruthenium paddlewheel acts as a secondary building unit, and the acetate ligands are exchanged for multitopic carboxylate linkers. rsc.orgchemrxiv.org

Mononuclear complexes also undergo facile ligand exchange. The triphenylphosphine (B44618) ligands in cis-[Ru(OAc)₂(PPh₃)₂] can be replaced by other phosphines, such as bulky diphosphines, or by nitrogen-based ligands to generate a vast library of derivatives with diverse catalytic activities. researchgate.netacs.orgacs.org

Mechanochemical Synthesis Approaches for Ruthenium Carboxylate Complexes

In recent years, mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, has emerged as a green and efficient alternative to traditional solution-based synthesis. mdpi.comrsc.org This solvent-free approach often leads to shorter reaction times, simpler work-up procedures, and can sometimes yield products that are difficult to obtain from solution. mdpi.comresearchgate.netnih.gov

A notable example is the synthesis of the important precursor cis-[Ru(OAc)₂(PPh₃)₂]. mdpi.com This complex can be prepared by manually grinding the solid reactants [RuCl₂(PPh₃)₃] and sodium acetate in a mortar and pestle at room temperature. mdpi.com An 80% yield can be achieved after just 30 minutes of grinding, a significant improvement over the hours of refluxing in an organic solvent required by the conventional method. mdpi.com The yield of this mechanochemical reaction is influenced by factors such as the molar ratio of reactants, grinding time, and the nature of the alkali metal cation in the acetate salt, with sodium acetate providing higher yields than lithium or potassium salts. mdpi.com

This manual grinding protocol has been shown to be a general and straightforward method for synthesizing a range of valuable ruthenium carboxylate complexes. mdpi.com The sustainability of this approach has been quantified using metrics like the E-factor and Mass Productivity, which were found to be comparable or superior to the solvent-based route. mdpi.com The success of these solid-state methods opens new avenues for the environmentally friendly production of ruthenium complexes. mdpi.comacs.orgchemrxiv.org

| Precursor | Reagents | Method | Time | Yield (NMR) | Reference(s) |

| [RuCl₂(PPh₃)₃] | Sodium Acetate (NaOAc) | Manual Grinding | 30 min | 80% | mdpi.com |

| [RuCl₂(PPh₃)₃] | Sodium Benzoate | Manual Grinding | 30 min | 75% | mdpi.com |

| [RuCl₂(PPh₃)₃] | Sodium Pyruvate (B1213749) | Manual Grinding | 30 min | 30% | mdpi.com |

Rational Design and Synthesis of Diacetate Derivatives and Analogues

The rational design of ruthenium diacetate derivatives is driven by the desire to create complexes with tailored properties for applications in catalysis, materials science, and medicine. This is achieved by systematically modifying the ligands attached to the ruthenium center(s).

Modification of Carboxylate Ligands: Replacing the acetate ligands with other carboxylates is a primary strategy. As mentioned, exchanging acetate for electron-withdrawing groups like trifluoroacetate alters the redox potentials of the complex. researchgate.net Conversely, using bulkier carboxylates can influence the solubility and steric environment of the complex. The synthesis of such analogues typically involves reacting a precursor like {[Ru₂(O₂CCH₃)₄]Cl}n with the desired carboxylic acid. researchgate.net The pKa of the incoming carboxylate ligand can be a critical factor in the success of these exchange reactions. rsc.org

Modification of Ancillary Ligands: For mononuclear complexes like cis-[Ru(OAc)₂(PPh₃)₂], the ancillary phosphine (B1218219) ligands are common targets for modification. Replacing triphenylphosphine with bulky, electron-rich diphosphines such as 1,1'-bis(dicyclohexylphosphino)ferrocene (DCyPF) can dramatically alter the catalytic activity of the resulting complex in reactions like transfer hydrogenation. researchgate.netacs.org Similarly, introducing N,N-bidentate ligands (e.g., ethylenediamine, 2-(aminomethyl)pyridine) leads to a variety of neutral and cationic complexes with distinct stereochemistries and reactivities. acs.org These syntheses are typically achieved by reacting the parent acetate complex with the desired ligand in a suitable solvent. acs.orgacs.org

The design principles also extend to the construction of complex supramolecular structures. Diruthenium tetraacetate units can be used as building blocks, linked by functional organic molecules at their axial sites to create one-dimensional chains or more complex assemblies with specific magnetic or electronic properties. acs.orgnih.govichem.md

Control of Complex Stereochemistry and Isomerism in Synthesis

The synthesis of ruthenium acetate complexes often yields a mixture of isomers, and controlling the stereochemical outcome is a significant challenge and an area of active research. The type of isomerism depends on the geometry of the complex.

For octahedral mononuclear complexes, such as those derived from [Ru(OAc)₂(PPh₃)₂(NN)], both geometric (cis/trans) and, if chiral ligands are used, optical isomerism are possible. The reaction conditions and the nature of the ligands play a crucial role in determining the product distribution. For example, the reaction of [Ru(κ²-OAc)₂(PPh₃)₂] with 2-(aminomethyl)pyridine (ampy) initially forms a trans diacetate complex, which can then isomerize in solution to more thermodynamically stable cis and cationic isomers. acs.org Achieving stereochemical control often involves a multi-step approach where a precursor with a predetermined stereochemistry is used to guide the subsequent reaction steps. acs.org

In the case of diruthenium complexes with mixed bridging ligands, such as [Ru₂(L)₂(O₂CCH₃)₂], cis and trans isomers can form. The synthesis of the cis-isomer is often favored, but the use of sterically hindered ligands can lead to the formation of the trans product. ucm.es

For asymmetric synthesis, where a single enantiomer of a chiral complex is desired, the use of chiral ligands is essential. Chiral diphosphines like (R)-BINAP can be introduced via ligand exchange to create chiral diacetate ruthenium catalysts. acs.org The chiral environment created by the ligand directs the coordination of substrates, enabling highly enantioselective transformations. ajchem-b.comnumberanalytics.com The most effective approach to ensure stereochemical purity is often to start the synthesis with enantiomerically pure ligands. uta.edu

Advanced Spectroscopic and Diffraction Techniques for Investigating Ruthenium 2+ Diacetate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment, Dynamics, and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the study of ruthenium(2+) diacetate complexes in solution. It provides a wealth of information regarding the identity and connectivity of atoms, the electronic environment of the nuclei, and the dynamic processes that may be occurring.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for characterizing the organic ligands coordinated to the ruthenium center. The chemical shifts of the acetate (B1210297) methyl protons and carbons are particularly diagnostic. For instance, in a

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

Elucidation of Coordination Geometries and Bond Lengths

X-ray diffraction analysis is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in crystalline ruthenium complexes. This method allows for the accurate measurement of bond lengths and angles, which are critical for understanding the coordination environment of the ruthenium center.

In many Ruthenium(II) complexes, the metal center adopts a distorted octahedral geometry. ajol.infochemrxiv.org For instance, in certain structures, the coordination angles around the Ru(II) atom are close to the ideal 90°, indicative of a slightly distorted octahedral sphere. ajol.info The coordination environment can be influenced by the nature of the ligands. For example, in a complex with a tailored acridine (B1665455) ligand, one side of the ruthenium center exhibits a near-perfect octahedral geometry, while the side bonded to a terpyridine ligand shows significant distortions with angles around 80° and 160°. mdpi.com

The table below presents selected bond length data for representative Ruthenium(II) complexes, illustrating the typical ranges observed.

| Complex Type | Ru-N Bond Length (Å) | Ru-O Bond Length (Å) | Ru-Ru Bond Length (Å) | Reference |

|---|---|---|---|---|

| [Ru(tpy)L]²⁺ type | Comparable to related structures | - | - | mdpi.com |

| [Ru(phen)₃]²⁺ type | 2.056(4)–2.068(4) | - | - | nih.gov |

| Monocarbonyl Ru(II) complexes | Increased due to trans influence | Increased due to trans influence | - | chemrxiv.org |

| Diruthenium(II,III) carboxylates | - | - | 2.2857(9) - 2.312(3) | researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, play a crucial role in the stability and physical properties of the solid-state material.

Hirshfeld surface analysis and 2D fingerprint plots are powerful tools for visualizing and quantifying these interactions. mdpi.com For example, in the crystal structure of a ruthenium(IV) complex, Cl···H/H···Cl contacts were found to be the dominant interaction, accounting for 45.4% of the total interactions. mdpi.com Other significant contacts can include C-H···O hydrogen bonds, π-π stacking between aromatic rings, and van der Waals forces. mdpi.comsemanticscholar.org

The table below summarizes common intermolecular interactions observed in ruthenium complexes.

| Interaction Type | Description | Example Complex Type | Reference |

|---|---|---|---|

| C-H···Cl Hydrogen Bonds | Dominant interactions in some chloro-ruthenium complexes. | RuCl₄(AN)₂ | mdpi.com |

| N-H···O Hydrogen Bonds | Forms dimeric structures in thymine-containing complexes. | Ruthenium-thymine acetate | semanticscholar.org |

| π-π Stacking | Stabilizes crystal packing through interactions between aromatic rings. | Ruthenium-thymine acetate | semanticscholar.org |

| van der Waals Interactions | General attractive forces between molecules. | Ruthenium complex with HSA | mdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Spin State Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons. conicet.gov.arsrce.hr This makes it an invaluable tool for investigating paramagnetic ruthenium complexes, including certain Ru(II) and often Ru(III) species, which possess one or more unpaired electrons. srce.hrdcu.iepreprints.org

EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic center. srce.hr The technique is based on the absorption of microwave radiation by an unpaired electron when it is in a magnetic field. srce.hr The resulting EPR spectrum can reveal the g-factor and hyperfine interactions, which are characteristic of the specific paramagnetic species and its surroundings. srce.hr

In the context of ruthenium chemistry, EPR can be used to:

Identify and characterize paramagnetic intermediates in catalytic cycles or photochemical reactions. weizmann.ac.il

Determine the oxidation state of ruthenium when it is in a paramagnetic state, for example, distinguishing between Ru(III) and other potential paramagnetic states. researchgate.net

Probe the coordination environment of the ruthenium center through the analysis of hyperfine couplings with neighboring nuclei. weizmann.ac.il

Monitor redox processes involving a change in the number of unpaired electrons. For instance, the reduction of a Ru(III) species to a diamagnetic Ru(II) species would result in the disappearance of the EPR signal. researchgate.net

While many Ru(II) complexes are diamagnetic (having no unpaired electrons) and therefore EPR-silent, some can exist in paramagnetic states, particularly in excited states or as part of a mixed-valence system. dcu.ie For example, diruthenium(II,III) carboxylate compounds exhibit magnetic properties due to the presence of the Ru(III) center. researchgate.net EPR studies of such compounds have revealed large zero-field splitting and weak intermolecular antiferromagnetic coupling. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Ruthenium Oxidation States and Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of a specific atom within a molecule. researchgate.netosti.gov It involves exciting a core electron of the target atom (in this case, ruthenium) with X-rays and measuring the absorption of the X-rays as a function of energy. The resulting spectrum has two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is the area around the absorption edge, is particularly sensitive to the formal oxidation state and coordination geometry of the absorbing atom. osti.gov Different oxidation states of ruthenium, such as Ru(II) and Ru(III), exhibit distinct features in their XANES spectra. researchgate.net For example, the absorption edge position for a Ru(III) species is typically at a higher energy than that for a Ru(0) or Ru(II) species. nih.gov This allows for the quantitative determination of the oxidation state of ruthenium in a sample. osti.gov Transient XAS experiments can even track changes in the oxidation state of ruthenium during a chemical reaction, such as the formation of a Ru(III) species from a Ru(II) precursor upon photoexcitation. researchgate.net

The EXAFS region, which consists of oscillations at energies above the absorption edge, contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing ruthenium atom. nih.gov Analysis of the EXAFS data can confirm the single-site nature of a catalyst by showing scattering only from directly bonded atoms (e.g., Ru-N and Ru-Cl) and the absence of scattering from other metal atoms (e.g., Ru-Ru). nih.gov In-situ XAS can be used to monitor structural changes in real-time, for instance, observing the evolution of a surface ruthenium species during a catalytic process. nih.govesrf.fr

Mass Spectrometry (e.g., HRMS, ESI-MS, MALDI-MS) for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of molecular formulas and the monitoring of chemical reactions. nih.govmdpi.comacs.orgnih.gov Several ionization techniques are particularly useful for the analysis of ruthenium complexes.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of a compound. acs.orgnih.govmdpi.com This is crucial for the characterization of newly synthesized ruthenium complexes. acs.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of charged or polar molecules in solution, including many ruthenium complexes. researchgate.netresearchgate.netnih.govuow.edu.au It is often used to:

Confirm the molecular weight of the complex. nih.gov

Study the stability of complexes in solution and identify species formed upon dissolution. researchgate.net

Investigate the formation of adducts between ruthenium complexes and biomolecules, such as oligonucleotides. researchgate.netuow.edu.au

Characterize the products of reactions, as the ions formed under soft ESI conditions often correlate with the species present in the solution. researchgate.netnii.ac.jp

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique, typically used for the analysis of large molecules like proteins and polymers, but it can also be applied to ruthenium complexes. mdpi.comresearchgate.netresearchgate.netlcms.cz MALDI-TOF (Time-of-Flight) MS can be used to study the interaction of ruthenium complexes with biological targets like glutathione. researchgate.net Ratiometric MALDI-MS strategies have been developed for the quantitative analysis of enzyme activity, demonstrating the versatility of this technique. researchgate.net

The table below provides a summary of the applications of different mass spectrometry techniques in the study of ruthenium complexes.

| Technique | Primary Application | Example | Reference |

|---|---|---|---|

| HRMS | Accurate molecular formula determination. | Characterization of novel Ru(II) polypyridyl complexes. | acs.orgnih.gov |

| ESI-MS | Molecular weight confirmation and solution-state analysis. | Studying the interaction of Ru complexes with oligonucleotides. | researchgate.netuow.edu.au |

| MALDI-MS | Analysis of interactions with large biomolecules. | Investigating the binding of a Ru(II) complex to glutathione. | researchgate.net |

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Potentials and Electron Transfer Processes

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for investigating the redox properties of ruthenium complexes. researchgate.netresearchgate.netrsc.orgtdx.catnorthwestern.edu CV measures the current response of a system to a linearly cycled potential sweep, providing information about the redox potentials and the kinetics of electron transfer processes. researchgate.net

For many ruthenium(II) complexes, a key feature in the cyclic voltammogram is the quasi-reversible or reversible oxidation wave corresponding to the Ru(II)/Ru(III) redox couple. researchgate.netrsc.orgacs.org The half-wave potential (E₁/₂) of this process is sensitive to the electronic environment of the ruthenium center. rsc.org Electron-withdrawing ligands, for example, make the oxidation of the metal center more difficult, resulting in a positive shift of the E₁/₂ value. rsc.org

Cyclic voltammetry can be used to:

Determine the standard reduction potentials of various redox processes. northwestern.edu

Assess the electronic influence of different ligands on the ruthenium center. tdx.cat

Investigate the mechanism of redox-catalyzed reactions.

Study the interaction of ruthenium complexes with other molecules, such as DNA, by observing changes in the peak potentials and currents upon binding. researchgate.net

The solvent can also influence the electrochemical behavior of the complexes. rsc.org In addition to the metal-centered redox processes, ligand-based reductions can often be observed at negative potentials. rsc.org

The table below shows representative redox potential data for some ruthenium complexes.

| Complex Type | Redox Process | E₁/₂ (V vs. reference) | Solvent | Reference |

|---|---|---|---|---|

| Ru(H₂dcbpy)(CO)₂Cl₂ | Ru(II)/Ru(III) | 1.62 vs. Ag⁺/Ag | CH₃CN | rsc.org |

| Ru(H₂dcbpy)₂Cl₂ | Ru(II)/Ru(III) | 0.86 vs. Ag⁺/Ag | CH₃CN | rsc.org |

| [Ru(H₂dcbpy)₃]Cl₂ | Ru(II)/Ru(III) | 1.34 vs. Ag⁺/Ag | CH₃CN | rsc.org |

| GRPA | Ru(II)/Ru(III) | 1.28 vs. Ag/AgCl | Acetonitrile (B52724) | acs.org |

| GRBA | Ru(II)/Ru(III) | 1.16 vs. Ag/AgCl | Acetonitrile | acs.org |

Coordination Chemistry and Ligand Scaffolding Around the Ruthenium 2+ Diacetate Core

Monomeric versus Dimeric Ruthenium(2+) Diacetate Architectures and Their Interconversion

Ruthenium(2+) acetate (B1210297) complexes are well-known for their ability to form dimeric structures, often referred to as "paddlewheel" or "Chinese lantern" complexes. wikipedia.org In these arrangements, two ruthenium centers are bridged by four acetate ligands. A prime example is the diruthenium tetraacetate core, [Ru₂(O₂CCH₃)₄]ⁿ⁺, which has been studied extensively. wikipedia.orgwikipedia.org The formation of these dimers is a key feature of their chemistry, though monomeric species are also significant as precursors and reactive intermediates. mdpi.comnih.gov

The interconversion between monomeric and dimeric forms is a dynamic process influenced by several factors. The presence of strong σ-donating axial ligands can favor monomeric species or adducts of the dimer. wisc.edu For instance, the reduction of Ru₂(chp)₄Cl (where chp is a pyridonate ligand) in a coordinating solvent like tetrahydrofuran (B95107) (THF) can yield a mixture of the dimer [Ru₂(chp)₄]₂ and the solvent adduct Ru₂(chp)₄(THF), highlighting the competition between dimerization and axial ligand coordination. wisc.edu The choice of ancillary ligands can be strategically employed to inhibit dimerization by introducing steric bulk, thereby making the axial coordination sites more accessible for other substrates. wisc.edu In some systems, the dimeric structure is the thermodynamically stable product, and its formation drives the reaction from monomeric precursors. uga.edu

Table 1: Comparison of Monomeric and Dimeric Ruthenium Acetate Complex Characteristics

| Feature | Monomeric Ru(2+) Diacetate | Dimeric Ru(2+) Diacetate (Paddlewheel) |

| General Structure | Single Ru(II) center with acetate and ancillary ligands. | Two Ru centers bridged by four acetate ligands. wikipedia.org |

| Metal-Metal Bond | Not applicable. | Present, often a multiple bond. wikipedia.orgacs.org |

| Key Precursor | [Ru(OAc)₂(PPh₃)₂] is a versatile monomeric precursor. mdpi.com | [Ru₂(O₂CCH₃)₄Cl] is a common dimeric precursor. wikipedia.orgcapes.gov.br |

| Stability Factors | Stabilized by bulky ancillary ligands that prevent dimerization. | Stabilized by bridging carboxylate ligands and metal-metal bonding. wikipedia.org |

| Reactivity | Often serves as a building block for more complex structures. mdpi.com | Can undergo axial ligand substitution or reactions at the metal centers. wisc.edursc.org |

Design Principles for Ancillary Ligands (e.g., Phosphines, N-Heterocyclic Carbenes, Diamines, Bipyridines, Phenanthrolines, Tridentate Ligands)

The properties and reactivity of this compound complexes can be finely tuned by the rational design of ancillary ligands. These ligands modify the steric and electronic environment around the ruthenium center, influencing everything from stability to catalytic activity.

Phosphines: Both monodentate and bidentate phosphine (B1218219) ligands are widely used. Their steric bulk and electron-donating ability are critical design parameters. More sterically demanding and electron-donating phosphines can enhance catalytic activity by promoting the dissociation of a phosphine to create a vacant coordination site for substrate binding. ugent.beacs.org For example, the treatment of [Ru(η²-OAc)₂(PPh₃)₂] with bulky diphosphines like DiPPF or DCyPF yields stable complexes with distinct reactivity. acs.org The reaction of RuCl₂(PPh₃)₃ with sodium acetate provides a classic route to the monomeric diacetate complex [Ru(OAc)₂(PPh₃)₂], a versatile starting material. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with ruthenium, leading to highly stable complexes. beilstein-journals.orgmdpi.com This stability makes them valuable in catalysis, as they are often more resistant to heat and oxidation compared to phosphine analogues. beilstein-journals.org The electronic properties of NHC ligands can be tuned; for instance, an electron-deficient NHC ligand was found to significantly improve the catalytic activity of a ruthenium complex in alcohol dehydrogenation. mdpi.com Both mono- and di-NHC ruthenium complexes have been synthesized and studied for their catalytic applications. acs.orgresearchgate.net

Diamines, Bipyridines, and Phenanthrolines: These bidentate N-donor ligands are staples in ruthenium coordination chemistry. Diamines can participate in "metal-ligand bifunctional" mechanisms in catalysis. ubc.ca Bipyridine (bpy) and phenanthroline (phen) ligands, with their rigid structures and π-accepting capabilities, are frequently used to construct photochemically active and catalytically relevant complexes. rsc.orgmdpi.comnih.govmdpi.com The substitution pattern on these ligands, such as adding amino or chloro groups, can modulate the electronic structure and reactivity of the resulting complex. mdpi.comnih.govresearchgate.net

Tridentate Ligands: Tridentate ligands, such as terpyridine (tpy) and various NNN, ONO, or P₂S donor sets, offer enhanced stability due to the chelate effect. rasayanjournal.co.innih.govrsc.orgcdnsciencepub.comrsc.orgacs.org They can create well-defined coordination spheres and are used to build complexes for applications ranging from catalysis to materials science. rasayanjournal.co.inrsc.orgrsc.org Depending on the reaction conditions, a potentially tridentate ligand can sometimes coordinate in a bidentate fashion, demonstrating the influence of the synthetic methodology on the final structure. cdnsciencepub.com

Table 2: Representative Ancillary Ligands for this compound and Related Complexes

| Ligand Type | Example Ligand | Typical Coordination Mode | Key Feature/Application |

| Phosphine | Triphenylphosphine (B44618) (PPh₃) | Monodentate | Versatile ligand for synthesizing precursors like [Ru(OAc)₂(PPh₃)₂]. mdpi.com |

| Diphosphine | 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) | Bidentate | Used in catalysts for transfer hydrogenation. ubc.ca |

| NHC | 3-methyl-1-(pyrimidine-2-yl)imidazolylidene | Monodentate | Forms highly stable complexes for catalysis. beilstein-journals.org |

| Diamine | Ethylenediamine (en) | Bidentate | Participates in metal-ligand cooperative catalysis. ubc.ca |

| Bipyridine | 2,2'-Bipyridine (bpy) | Bidentate | Core component of photochemically active complexes. mdpi.comnih.gov |

| Phenanthroline | 1,10-Phenanthroline (phen) | Bidentate | Forms stable, catalytically active complexes. ubc.carsc.org |

| Tridentate | 2,2':6',2''-Terpyridine (tpy) | Tridentate | Creates robust, stereochemically pure polynuclear arrays. rsc.org |

Ligand Cooperation and Activation Mechanisms within the Coordination Sphere

Ancillary ligands are not always passive spectators; they can actively participate in chemical transformations in a process known as ligand cooperation. This is particularly evident in catalytic reactions where the ligand works in concert with the metal center.

One prominent example is the "metal-ligand bifunctional" mechanism proposed for certain ruthenium-catalyzed hydrogenation reactions. ubc.ca In these systems, a diamine ligand, for instance, can feature an N-H bond that acts as a proton-transfer agent, facilitating the heterolytic cleavage of H₂ or the transfer of hydrogen from a donor molecule like isopropanol (B130326). ubc.ca The greater activity of catalysts with N-H functionalities compared to their "NH-free" counterparts (e.g., using bipyridine) can provide qualitative support for this mechanism, although alternative pathways often exist. ubc.ca

The concept of a "non-innocent" ligand also describes a form of ligand cooperation, where the ligand can be reversibly oxidized or reduced during a reaction cycle. Similarly, the hemilability of a ligand, where one donor arm of a multidentate ligand can reversibly dissociate, plays a crucial role. This dissociation opens up a coordination site on the metal for substrate binding and activation. For example, the hemilability of a pincer dipicolinate (DPA) ligand has been identified as a key factor in the in-situ formation of a catalytically active Ru-hydrido species for transfer hydrogenation. rsc.org

Ligand-based reactivity can also involve the activation of C-H bonds within the ligand itself, leading to cyclometalation. This process, often facilitated by a base like sodium acetate, forms a stable metallacycle and can be a deliberate step in catalyst design or an unwanted deactivation pathway. researchgate.net

Metal-Metal Multiple Bonding in Diacetate Bridged Systems

A defining characteristic of dimeric ruthenium acetate complexes is the presence of a direct bond between the two metal centers. wikipedia.org These bonds are "supported" by the bridging acetate ligands, which hold the metal ions in close proximity. wikipedia.org The nature of this metal-metal bond can vary significantly.

In the mixed-valence diruthenium(II,III) tetraacetate core, [Ru₂(O₂CCH₃)₄]⁺, the metal-metal bond order is fractional, calculated to be 2.5. wikipedia.orgwikipedia.org This arises from a specific molecular orbital configuration. The Ru-Ru distance in such complexes is typically short, around 2.28 Å, indicative of a strong interaction. wikipedia.org Theoretical calculations, including Density Functional Theory (DFT), have been used to analyze and quantify the bond order in these systems, with results for related paddlewheel complexes showing bond orders of 1.7 for diruthenium(II,II) species. researchgate.net

It is important to note that the presence of bridging ligands can make it challenging to unequivocally attribute the cohesive force between the metal centers solely to the metal-metal bond. wikipedia.org However, theoretical studies on related systems without direct metal-metal bonds show that the bridging ligands are crucial for stabilizing the dinuclear core. sonar.ch The strength and length of the metal-metal bond are influenced by the axial ligands. Computational studies have shown that the coordination of nucleophilic protein residues to the axial positions of a diruthenium tetraacetate core can lead to a weakening of the metal-metal bond. rsc.org

Solvent and Counter-Ion Effects on Coordination Environment and Reactivity

The solvent and counter-ions, while sometimes considered non-participatory components of a reaction, can have profound effects on the coordination environment and reactivity of this compound complexes.

Solvent Effects: Solvents can act as ligands, coordinating to the metal center, particularly at vacant or labile sites. wisc.edu In polar, coordinating solvents like acetonitrile (B52724) or dimethylformamide (DMF), solvent molecules can replace other ligands, such as chlorides, in the coordination sphere. beilstein-journals.orgdcu.ie This can be a key step in the synthesis of solvento complexes, which are often excellent precursors for further reactions due to the lability of the coordinated solvent molecules. beilstein-journals.org The solvent can also influence the equilibrium between different coordination modes of a ligand or between monomeric and dimeric forms of a complex. nih.govcdnsciencepub.com

Counter-Ion Effects: For cationic ruthenium complexes, the nature of the counter-ion (X⁻) can be critical. The degree of ion pairing between the cationic complex and the counter-ion is highly dependent on the solvent's dielectric constant. chemrxiv.org In low-dielectric constant solvents, strong ion pairing can occur, and the counter-ion can significantly influence the photophysical properties, stability, and reactivity of the complex. chemrxiv.org For example, the excited state lifetime and energy of [Ru(bpy)₃]²⁺ complexes vary dramatically with different counter-ions like tosylate (TsO⁻) versus a large, weakly coordinating anion like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻). chemrxiv.org A tightly bound counter-ion can decrease the efficiency of light absorption by the complex, while a weakly bound one may enhance performance in photocatalysis. chemrxiv.orgrsc.org In some cases, the counter-ion can even become part of the coordination sphere in the solid state. uwindsor.ca

Catalytic Reactivity of Ruthenium 2+ Diacetate and Its Derivatives

Olefin Metathesis Catalysis

While simple ruthenium(2+) diacetate is not typically employed as a direct catalyst for olefin metathesis, various well-defined ruthenium(II) complexes, which can be conceptualized as derivatives or are synthesized from ruthenium-containing precursors, are workhorses in this field. nih.govrsc.org These catalysts, known for their tolerance to numerous functional groups, have revolutionized the formation of carbon-carbon double bonds. nih.gov The general catalytic cycle for olefin metathesis, known as the Chauvin mechanism, involves the reaction of a ruthenium alkylidene (a metal-carbon double bond) with an olefin to form a ruthenacyclobutane intermediate. nih.gov This intermediate then cleaves to release a new olefin and a new ruthenium alkylidene, propagating the catalytic cycle.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from cyclic olefins. Ruthenium-based catalysts are particularly effective for ROMP due to their high activity and functional group tolerance. nih.govresearchgate.net The process is initiated by a ruthenium alkylidene complex which reacts with a strained cyclic olefin. This reaction opens the ring and forms a new, longer ruthenium alkylidene, which then reacts with another monomer unit, leading to polymer chain growth. researchgate.net The reaction can be run as an equilibrium process, where the conversion of the monomer is determined by the reaction temperature. researchgate.net This has been demonstrated in the equilibrium ROMP of cyclopentene (B43876) using well-defined ruthenium catalysts, opening pathways for creating recyclable elastomers. researchgate.net

Ring-Closing Metathesis (RCM) is an intramolecular reaction that forms cyclic olefins from acyclic dienes. It has become an invaluable tool in the synthesis of various ring sizes, including macrocycles that are difficult to form using other methods. nih.gov Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands, such as Hoveyda-Grubbs type catalysts, are highly efficient for RCM. researchgate.netacs.org The choice of ligands on the ruthenium catalyst, particularly the NHC ligand, can significantly influence the catalyst's reactivity, especially in the formation of sterically hindered or macrocyclic products. acs.org For instance, catalysts with specific NHC conformations have shown superior performance in the RCM of challenging substrates. acs.org

Cross-Metathesis (CM) involves the reaction between two different olefins to form new olefin products. organic-chemistry.org This intermolecular reaction can be challenging due to the potential formation of a statistical mixture of homocoupled and cross-coupled products. caltech.edu However, by using highly active ruthenium catalysts and tuning the reactivity of the olefin partners, high yields and selectivities for the desired cross-coupled product can be achieved. organic-chemistry.orgcaltech.edu Ruthenium catalysts have demonstrated the ability to perform CM with a wide range of substrates, including those derived from renewable resources like fatty acids. mdpi.com Furthermore, specialized chelated ruthenium catalysts have been developed that exhibit high Z-selectivity in cross-metathesis, a significant achievement as most catalysts favor the thermodynamically more stable E-isomer. acs.orgrsc.org

The active species in olefin metathesis is a ruthenium alkylidene complex. nih.gov The catalytic cycle begins with the dissociation of a ligand (often a phosphine) from the precatalyst to generate a more reactive 14-electron intermediate. nih.gov This species then coordinates to the substrate olefin. The propagation step proceeds through a [2+2] cycloaddition between the ruthenium alkylidene and the olefin to form a key metallacyclobutane intermediate. nih.gov This intermediate then undergoes a retro-[2+2] cycloreversion to release the product olefin and regenerate a ruthenium alkylidene, which continues the catalytic cycle. The formation of the initial alkylidene from a non-alkylidene ruthenium source can occur through various pathways, including C-H activation. researchgate.net For some catalysts, decomposition can occur via pathways like dimerization or C-H activation at the NHC ligand, but even some decomposition products can remain highly active for metathesis. nih.gov Ethylene, for example, is known to react with second-generation Grubbs catalysts to form an unsubstituted ruthenacyclobutane, which can lead to catalyst decomposition. acs.org

Cross-Metathesis (CM)

Hydrogenation and Transfer Hydrogenation Reactions

Ruthenium(II) diacetate derivatives are highly effective catalysts for the hydrogenation and transfer hydrogenation of a variety of unsaturated functional groups, including olefins and ketones. acs.orgchemrxiv.orgresearchgate.net The catalytic activity is often dependent on the ligand environment around the ruthenium center.

In transfer hydrogenation, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used instead of molecular hydrogen (H₂). chemrxiv.orgacs.org Monocarbonyl ruthenium(II) complexes, which can be synthesized from diacetate analogues like [Ru(η2-OAc)2(dppb)], have been shown to be active catalysts for the reduction of NAD+ to NADH using formate (B1220265) as the hydride source. chemrxiv.orgresearchgate.net The proposed mechanism involves the formation of a ruthenium hydride species, which then transfers the hydride to the substrate. chemrxiv.org

A significant application of ruthenium diacetate complexes is in asymmetric hydrogenation, where a chiral catalyst is used to produce a chiral product with high enantiomeric excess. The complex Ru(CH₃COO)₂(BINAP), where BINAP is a chiral diphosphine ligand, is a seminal catalyst for the asymmetric hydrogenation of functionalized olefins. acs.orgresearchgate.net

This catalytic system is particularly effective for the asymmetric hydrogenation of α-(acylamino)acrylic esters, yielding the corresponding saturated amino acid derivatives with high enantioselectivity (>90% ee). acs.orgresearchgate.net

Mechanism of Asymmetric Hydrogenation: The hydrogenation process catalyzed by Ru(OAc)₂(BINAP) in methanol (B129727) proceeds via a "monohydride-unsaturate" mechanism. acs.orgresearchgate.netnih.gov

Ru-H Formation: The reaction initiates with the formation of a ruthenium monohydride species. acs.org

Substrate Coordination: The olefinic substrate then coordinates to the ruthenium hydride complex. acs.orgresearchgate.net

Migratory Insertion: This is followed by the migratory insertion of the olefin into the Ru-H bond, forming a five-membered metallacycle intermediate. researchgate.net

Hydrogenolysis: The catalytic cycle is completed by the cleavage of the ruthenium-carbon bond by hydrogen (H₂), which is the turnover-limiting step. researchgate.net This step regenerates the active catalyst and releases the saturated product.

Interestingly, the stereochemical outcome of hydrogenations using BINAP-Ru complexes is often opposite to that observed with BINAP-Rh catalysts for the same substrates. acs.org This highlights the crucial role of the metal center in determining the stereoselectivity of the reaction. nih.gov

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate Catalyzed by (S)-BINAP-Metal Complexes

| Catalyst System | Product Enantiomer | Enantiomeric Excess (% ee) | Source |

| Cationic (S)-BINAP-Rh | R | 61 | acs.org |

| (S)-BINAP-Ru(OAc)₂ | S | 92 | acs.org |

Table 2: Research Findings on Ruthenium-Catalyzed Hydrogenation

| Catalyst System | Substrate Type | Key Finding | Mechanism | Source(s) |

| Ru(CH₃COO)₂(BINAP) | α-(Acylamino)acrylic Esters | Highly enantioselective hydrogenation to S products. | Monohydride-unsaturate | acs.orgresearchgate.net |

| [Ru(OAc)CO(dppb)(N^N)]⁺ | NAD⁺ | Catalytic reduction to 1,4-NADH using formate. | Hydride transfer | chemrxiv.orgresearchgate.net |

| Ru(II)-NHC-diamine | Isocoumarins, Ketones | Versatile precatalysts for asymmetric hydrogenation. | Amido complex active species | acs.org |

| [RuCl(OAc)(triphos)] | 1-Alkenes | Active catalyst precursor, proposed monohydride mechanism. | Inner-sphere, monohydride | researchgate.net |

Substrate Scope and Stereoselectivity in Reduction Reactions

Ruthenium(II) diacetate complexes and their derivatives have been explored as catalysts in various reduction reactions, including the hydrogenation of carbonyl compounds and the reduction of biological cofactors. The substrate scope and stereoselectivity are highly dependent on the ligand environment surrounding the ruthenium center.

Diacetate complexes such as trans-[Ru(κ¹-OAc)₂(PPh₃)₂(NN)] (where NN is a diamine ligand like ethylenediamine) have been synthesized and evaluated for their catalytic activity in the reduction of carbonyl compounds. acs.org For instance, ruthenium complexes containing diphosphine and diamine ligands demonstrate activity in the transfer hydrogenation of ketones.

In the realm of biocatalysis, certain Ru(II) complexes have been shown to be active catalysts for the regioselective regeneration of 1,4-NADH from the reduction of NAD⁺, using formate as the hydride source in aqueous media. chemrxiv.org While a specific diacetate complex was used as a precursor, the active catalysts were modified derivatives. chemrxiv.org These complexes could also convert pyruvate (B1213749) to lactate, although with moderate activity. chemrxiv.org Mechanistic studies suggest that for NAD⁺ hydrogenation with formate, the rate-limiting step is the transfer of the ruthenium hydride to the NAD⁺ substrate. chemrxiv.org

However, not all ruthenium diacetate derivatives are effective for every type of reduction. For example, the Ru–BINAP diacetate complex, which is effective for the enantioselective hydrogenation of various ketones, shows low reactivity and poor enantioselectivity in the hydrogenation of methyl 3-oxobutanoate in methanol. iranchembook.ir The effectiveness of these catalysts is often tuned by replacing the carboxylate ligands with other anions, such as those from strong acids, which can improve both reactivity and enantioselectivity in certain cases. iranchembook.ir

The stereoselectivity of reduction reactions is a critical aspect, with significant efforts dedicated to developing chiral catalysts. Asymmetric hydrogenation of ketones and imines using chiral Ru(II) catalysts can produce chiral alcohols and amines with high enantiomeric excess (ee). For instance, the Xyl-Skewphos/DPEN-Ru complex is highly effective for the asymmetric hydrogenation of a range of imines, affording chiral amines in up to 99% ee. acs.org

Table 1: Asymmetric Hydrogenation of Imines with a Ru(II) Catalyst System

| Substrate (Imine) | Product (Amine) | Enantiomeric Excess (ee) |

| N-(1-phenylethylidene)aniline | N-(1-phenylethyl)aniline | >99% |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | N-(1-(4-methoxyphenyl)ethyl)aniline | 98% |

| N-(1-(naphthalen-2-yl)ethylidene)aniline | N-(1-(naphthalen-2-yl)ethyl)aniline | 99% |

| N-(1-(thiophen-2-yl)ethylidene)aniline | N-(1-(thiophen-2-yl)ethyl)aniline | 97% |

Data sourced from studies on related Ru(II) catalyst systems, illustrating the potential for high stereoselectivity. acs.org

C-H Activation and Functionalization Reactions

Ruthenium(II) complexes, including derivatives of ruthenium(II) diacetate, are powerful catalysts for C-H bond activation and functionalization. dntb.gov.ua This strategy allows for the direct conversion of inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and environmentally friendly approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.nettcichemicals.com These reactions often proceed with high regioselectivity, which is typically controlled by a directing group present on the substrate. dntb.gov.ua

Directed C-H Activation Strategies

A hallmark of ruthenium-catalyzed C-H functionalization is the use of directing groups to control regioselectivity. dntb.gov.ua Weakly coordinating functional groups, such as ketones, amides, and heterocycles, can direct the ruthenium catalyst to a specific C-H bond, typically at the ortho position. researchgate.netacs.org The catalytic cycle often involves the formation of a cyclometalated intermediate, a ruthenacycle, which is key to the selective activation process. researchgate.net

For example, aryl 2-pyridyl ketones can be selectively monoarylated at the ortho C-H bond of the aryl ring using a [RuCl₂(p-cymene)]₂ catalyst. researchgate.net The reaction proceeds via a six-membered ruthenacycle, and the presence of a carboxylic acid co-catalyst can facilitate the reversible C-H bond activation step. researchgate.net Similarly, the oxazolidinone heterocycle has been employed as a weakly coordinating directing group for ortho C-H alkenylation of N-aryloxazolidinone scaffolds. acs.org

The choice of ligands on the ruthenium catalyst and the nature of the directing group on the substrate are crucial for the efficiency and selectivity of the reaction. acs.org Carboxylate groups themselves can act as directing groups, enabling the C-H arylation of aromatic carboxylic acids, a transformation for which ruthenium catalysts have shown unique reactivity profiles compared to their palladium counterparts. acs.org

Oxidative Alkenylation of C-H Bonds

Ruthenium(II) diacetate complexes have demonstrated significant efficacy in catalyzing the oxidative alkenylation of C-H bonds, a process that directly couples arenes with alkenes. rsc.orgrsc.org A notable example is the use of Ru(OAc)₂(p-cymene) to catalyze the dehydrogenative alkenylation of N-aryl pyrazoles with alkenes like styrene (B11656) and alkyl acrylates. rsc.orgrsc.org This reaction is typically performed in the presence of a copper(II) acetate (B1210297) co-catalyst in the air, highlighting a move towards greener chemical processes. rsc.orgrsc.org

The solvent can play a crucial role in these transformations. In the alkenylation of N-aryl pyrazoles, acetic acid is believed to participate in the C-H bond cleavage step through an autocatalytic process. rsc.org The reaction demonstrates good functional group tolerance and can even lead to ortho-dialkenylation products when the arene bears electron-donating groups. rsc.org This method avoids the pre-halogenation of the aromatic substrate required in traditional Heck reactions, thus improving atom economy. rsc.org

The scope of this reaction extends to various directing groups and substrates. Weinreb amides can undergo exclusive ortho-C-H olefination, and N-aryl-1,2,3-triazoles can be alkenylated with excellent chemo- and regioselectivity using ruthenium(II) carboxylate catalysts. researchgate.net

Table 2: Ru(OAc)₂(p-cymene)-Catalyzed Oxidative Alkenylation of N-Aryl Pyrazoles

| N-Aryl Pyrazole | Alkene | Product | Yield |

| N-phenylpyrazole | Styrene | (E)-1-(2-(2-phenylvinyl)phenyl)-1H-pyrazole | 75% |

| N-phenylpyrazole | Ethyl acrylate | (E)-ethyl 3-(2-(1H-pyrazol-1-yl)phenyl)acrylate | 82% |

| N-(4-methoxyphenyl)pyrazole | Ethyl acrylate | (E)-ethyl 3-(2-(1H-pyrazol-1-yl)-5-methoxyphenyl)acrylate | 71% |

| N-(4-chlorophenyl)pyrazole | Styrene | (E)-1-(5-chloro-2-(2-phenylvinyl)phenyl)-1H-pyrazole | 65% |

Data from representative examples of oxidative alkenylation reactions. rsc.org

C-H Hydroxylation Processes

Ruthenium-catalyzed C-H hydroxylation represents a direct and efficient route to synthesize phenols and alcohols from readily available hydrocarbons. rsc.org These reactions are of great interest as they provide a step-economical alternative to classical multi-step syntheses. rsc.org Ruthenium(II) complexes have been identified as particularly promising catalysts for the direct C(sp²)-H hydroxylation of arenes. rsc.org

While direct hydroxylation with molecular oxygen is a significant challenge, various terminal oxidants have been successfully employed. pkusz.edu.cn The use of a directing group is often essential to achieve site-selectivity. pkusz.edu.cn For instance, aryl carbamates have been hydroxylated at the ortho position using ruthenium(II) catalysts with trifluoroacetic anhydride (B1165640) (TFAA) as the oxygen source. pkusz.edu.cn

More advanced systems utilize internal oxidants. An oxyacetamide directing group (-O-NHAc) can act as both a directing group and the oxygen source in iridium-catalyzed C-H hydroxylation of phenols to produce catechols, a strategy that could be explored with ruthenium catalysts. pkusz.edu.cn Recently, a new class of Ru-sulfonamidate precatalysts has been developed for sp³ C-H hydroxylation, using ceric ammonium (B1175870) nitrate (B79036) as the terminal oxidant in an aqueous solvent mixture. nih.gov Mechanistic studies indicate that ligand oxidation activates the ruthenium(II) precatalyst, generating long-lived active species capable of high turnover numbers. nih.gov

Deaminative meta-C–H Alkylation

While C-H functionalization is often directed to the ortho position due to the proximity of the directing group, achieving meta-selectivity is a significant challenge. nih.gov Recently, a novel ruthenium-catalyzed meta-C-H deaminative alkylation has been developed, providing a rare example of selectively converting C(sp³)–N bonds into C(sp³)–C(sp²) bonds. scispace.comnih.gov

This strategy utilizes easily accessible amino acid-derived Katritzky pyridinium (B92312) salts as alkylating agents. nih.govscispace.com The reaction is catalyzed by a ruthenium(II) complex, such as [RuCl₂(p-cymene)]₂, in the presence of an electron-deficient phosphine (B1218219) ligand. nih.gov This method exhibits high chemoselectivity and remarkable functional group tolerance, allowing for the late-stage modification of complex molecules, including derivatives of bioactive compounds and marketed drugs like indomethacin (B1671933). scispace.comresearchgate.net

The proposed mechanism begins with a chelation-assisted ortho-C-H ruthenation. nih.govresearchgate.net A subsequent single-electron transfer (SET) from the ruthenium(II) center to the Katritzky salt generates a ruthenium(III) species and an alkyl radical. nih.govresearchgate.net This radical then attacks the aromatic ring at the position para to the C-Ru bond, ultimately leading to the meta-functionalized product after rearomatization and protodemetalation. nih.govresearchgate.net

Table 3: Ruthenium-Catalyzed Deaminative meta-C–H Alkylation

| Arene Substrate | Alkylating Agent (Katritzky Salt) | Product | Yield |

| 2-phenylpyridine | Alanine-derived | 2-(3-ethyl-phenyl)pyridine | 85% |

| 2-phenylpyridine | Valine-derived | 2-(3-isobutyl-phenyl)pyridine | 78% |

| 2-phenylpyridine | Leucine-derived | 2-(3-isopentyl-phenyl)pyridine | 81% |

| Indomethacin derivative | Alanine-derived | meta-alkylated indomethacin derivative | 55% |

Selected examples illustrating the scope of the deaminative meta-C-H alkylation. scispace.comresearchgate.net

Oxidation Reactions and Oxygen Atom Transfer

Ruthenium complexes are versatile catalysts for a wide range of oxidation reactions, where they facilitate oxygen atom transfer (OAT) from a terminal oxidant to a substrate. rsc.org Ruthenium(II) complexes can be oxidized to higher-valent ruthenium-oxo species, such as Ru(IV)=O or Ru(VI)(O)₂, which are the active intermediates in these catalytic cycles. rsc.org

The oxidation of sulfides to sulfoxides and the epoxidation of alkenes are classic examples of ruthenium-catalyzed OAT reactions. rsc.org For instance, ruthenium(II) porphyrin complexes can catalyze sulfoxidation using iodobenzene (B50100) diacetate as the oxygen source. rsc.org The efficiency of these reactions can sometimes be enhanced by visible light, which can promote the formation of the active catalytic species. rsc.org

The reactivity of the ruthenium-oxo species can be modulated by external factors. The addition of non-redox metal ions, acting as Lewis acids (e.g., Al(III)), can dramatically enhance the catalytic efficiency of ruthenium complexes in olefin epoxidation. rsc.org The Lewis acid is proposed to form an adduct with the Ru(IV)=O species, creating a more potent oxidizing agent that accelerates both the oxygen transfer to the olefin and the re-oxidation of the catalyst. rsc.org

Kinetic studies of the oxidation of triphenylphosphine (B44618) by a [Ru(IV)=O]²⁺ complex have shown that the reaction proceeds via a second-order process, forming an observable [Ru(II)-OPPh₃]²⁺ intermediate before the final product is released. koreascience.kr This highlights the stepwise nature of the oxygen atom transfer process.

Epoxidation of Olefins

Coupling Reactions (e.g., Direct Arylations)

Ruthenium(II) diacetate derivatives, particularly [Ru(OAc)₂(p-cymene)], are highly effective catalysts for direct C-H bond arylation reactions. mdpi.com This methodology provides a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents. rsc.org

The direct arylation of arenes bearing a directing group (such as pyridine, pyrazole, or amide) with aryl halides (chlorides, bromides) or other arylating agents is a well-established application of these catalysts. mdpi.comrsc.orgnih.govnih.govacs.org The reaction typically involves the ruthenium(II) acetate catalyst, a base (e.g., K₂CO₃), and sometimes a carboxylic acid additive in a suitable solvent. mdpi.comrsc.org

The mechanism is believed to proceed via a reversible, carboxylate-assisted C-H bond activation, forming a cyclometalated ruthenium intermediate. mdpi.comrsc.org This intermediate then undergoes a rate-limiting oxidative addition with the aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the active Ru(II) catalyst. rsc.org The use of [Ru(OAc)₂(p-cymene)] or other well-defined ruthenium(II) carboxylate complexes has been shown to be highly efficient for these transformations. mdpi.comacs.org

The scope of these reactions is broad, tolerating a wide range of functional groups on both the arene and the aryl halide. This allows for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and materials science. mdpi.comnih.gov

Polymerization Reactions Beyond Metathesis

While ruthenium complexes are famous for their role in olefin metathesis polymerization, certain derivatives also exhibit catalytic activity in other types of polymerization, such as coordination and controlled radical polymerization.

The ability of this compound to form coordination polymers has been demonstrated. Specifically, dimeric ruthenium(II) acetate, [Ru₂(OAc)₄], reacts with bidentate nitrogen-donor ligands like pyrazine (B50134) (pyz), 4,4′-bipyridine (4,4′-bpy), and 1,4-diazabicyclo[2.2.2]octane (dabco) to form one-dimensional polymer chains. In these structures, the bridging ligands link the ruthenium acetate dimer units. Spectroscopic and magnetic studies of these materials indicate that there is no significant electronic interaction between the ruthenium dimer units through the bridging ligands.

While this demonstrates the formation of coordination polymers, the literature specifically detailing the coordination polymerization of olefins catalyzed by this compound, in a manner distinct from metathesis, is sparse. The interaction of aqueous ruthenium(II) complexes with functionalized olefins to form monomeric chelate complexes has been studied, but this does not typically lead to polymerization under the reported conditions. caltech.edu The primary role of ruthenium in olefin polymerization remains dominated by ring-opening metathesis polymerization (ROMP) chemistry, which proceeds via ruthenium-alkylidene intermediates. beilstein-journals.orgunits.itnih.govuliege.be

Controlled/living radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP), are powerful methods for synthesizing well-defined polymers. acs.org Ruthenium(II) complexes are among the most effective catalysts for ATRP, capable of controlling the polymerization of various monomers like acrylates, methacrylates, and styrene. cmu.eduresearchgate.net

The general mechanism for ruthenium-catalyzed ATRP involves a reversible one-electron redox process. A Ru(II) complex activates a dormant polymer chain (P-X, where X is a halogen) by abstracting the halogen atom to form a propagating radical (P•) and a Ru(III)-halide species. This radical can then add to monomer units before being deactivated by the Ru(III) species, reforming the dormant chain and the Ru(II) catalyst. This dynamic equilibrium maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled polymer growth. acs.orgcmu.edu

The catalytic activity is highly dependent on the ligand environment of the ruthenium center. Commonly used and highly efficient ruthenium catalysts for ATRP include [RuCl₂(PPh₃)₃], half-metallocene-type complexes like [Ru(Cp*)Cl(PPh₃)₂], and arene complexes such as [RuCl₂(p-cymene)(PR₃)]. acs.orgcmu.eduresearchgate.net The electronic and steric properties of the phosphine and cyclopentadienyl (B1206354) (Cp) ligands are crucial in tuning the catalyst's activity and the level of control over the polymerization. cmu.eduresearchgate.net

However, there is a lack of specific reports in the scientific literature demonstrating the use of this compound or its simple phosphine adducts, like [Ru(OAc)₂(PPh₃)₂], as catalysts for controlled radical polymerization. While a complex such as Ru(CO)₂(OAc)₂(PPh₃)₂ was noted to have little to no activity for olefin isomerization, a related Ru(0) complex was active, highlighting the sensitivity of catalytic behavior to the oxidation state and ligand sphere. ugent.be The field of ruthenium-catalyzed ATRP is dominated by halide-containing precursors, and the applicability of diacetate-based systems remains an open area of investigation.

Mechanistic Investigations of Ruthenium 2+ Diacetate Catalyzed Transformations

Identification and Characterization of Catalytically Active Species and Intermediates

The catalytic activity of Ruthenium(2+) diacetate complexes is initiated by the transformation of the precatalyst into a catalytically active species. A crucial first step in many of these transformations is the dissociation of one or both acetate (B1210297) ligands. chemrxiv.orgacs.org This process is often facilitated by the solvent or additives present in the reaction mixture. In aqueous or protic media, the labile acetate ligand can be displaced by a water molecule, leading to the formation of aquo- or hydroxo-species, with the specific form being dependent on the pH of the medium. chemrxiv.org The strong trans influence of other ligands in the complex, such as diphosphines or carbon monoxide, can increase the length of the Ru-O bond of the acetate ligand, suggesting its facile dissociation. chemrxiv.org

Once a coordination site is vacated, the ruthenium center can interact with substrates. In transfer hydrogenation reactions, a key intermediate is a ruthenium hydride species. acs.orgresearchgate.net For instance, in the presence of a hydride source like formate (B1220265), the acetate ligand can be exchanged for a formate ligand. chemrxiv.org This is followed by β-hydride elimination, often triggered by the presence of water, which releases carbon dioxide and generates the active ruthenium hydride (Ru-H) intermediate. chemrxiv.org The formation of these Ru(II) hydride complexes has been confirmed using techniques like ¹H and ³¹P NMR spectroscopy, which show characteristic signals for the hydride ligand. chemrxiv.org

In C-H activation reactions, the catalytically active species is often a cationic ruthenium complex formed by the dissociation of an acetate anion. rsc.org DFT calculations suggest that the coordination of the substrate (e.g., an imine) to an acetate ruthenium precursor is followed by anion dissociation, which can be the rate-determining step of the process. rsc.org The resulting cationic intermediate is then poised for the C-H activation step. For example, in the dehydrogenative alkenylation of N-aryl pyrazoles catalyzed by Ru(OAc)₂(p-cymene), a cyclometalated ruthenium intermediate is proposed, formed after the initial C-H activation. rsc.org

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative insight into the reaction mechanisms of this compound-catalyzed transformations by establishing the relationship between reaction rate and the concentration of various components. These studies have been instrumental in identifying rate-determining steps and validating proposed catalytic cycles.

For example, in the reduction of NAD⁺ to NADH catalyzed by a series of Ru(II) complexes, kinetic analysis revealed a first-order dependence of the reaction rate on the concentration of the hydride source, potassium formate (HCOOK). chemrxiv.org This observation supports a mechanism where the reaction with formate is a key step in the catalytic cycle. The rate of the reaction is also significantly influenced by pH. chemrxiv.org

In the context of C-H activation, kinetic investigations for direct arylations have shown that the process often involves a reversible C-H bond metalation followed by a rate-determining oxidative addition step with the aryl halide. acs.org Isotope effect studies, a form of kinetic analysis, further probe the nature of the rate-limiting step. For the decomposition of a trans-[Ru(CHO)(CO)(dppb)₂][SbF₆] complex, which is related to intermediates in catalysis, the reaction follows first-order kinetics. rsc.org

The table below summarizes kinetic data for a representative reaction catalyzed by a derivative of a this compound complex.

Table 1: Kinetic Data for the Reduction of NAD⁺ Catalyzed by Complex 4 at Room Temperature Data for a Ru(II) complex derived from a diacetate precursor, highlighting typical kinetic parameters studied.

| Entry | pH | [HCOOK] (equiv) | Time (min) | Conversion (%) | TOF (h⁻¹) |

| 1 | 7.4 | 50 | 110 | >99 | 5.5 |

| 2 | 7.4 | 25 | 240 | >99 | 2.5 |

| 3 | 7.4 | 10 | 1440 | 65 | 0.4 |

| 4 | 6.3 | 50 | 170 | >99 | 3.5 |

| 5 | 6.3 | 25 | 360 | >99 | 1.7 |

| 6 | 6.3 | 10 | 1440 | 52 | 0.2 |

| Source: Adapted from ChemRxiv chemrxiv.org | |||||

| Conditions: [Ru] : [NAD⁺] = 1 : 10 |

Isotopic Labeling Experiments for Probing Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms and functional groups throughout a reaction, providing definitive evidence for proposed mechanistic pathways. In the study of this compound-catalyzed reactions, deuterium (B1214612) labeling has been particularly insightful for understanding hydride transfer processes.

In transfer hydrogenation reactions using formate as a hydride source, experiments with deuterated sodium formate (DCOOK) have been conducted. These studies help to confirm that the hydride incorporated into the product originates from the formate. chemrxiv.org The mechanism involves the formation of a ruthenium-formate intermediate, followed by the transfer of a deuteride (B1239839) from the formate to the ruthenium center, generating a Ru-D species. This deuteride is then transferred to the substrate. chemrxiv.org

Kinetic Isotope Effect (KIE) studies, which compare the rates of reaction using deuterated and non-deuterated reactants, provide information about the rate-determining step. A significant primary KIE (kH/kD > 1) suggests that a C-H (or O-H, N-H) bond is broken in the transition state of the rate-limiting step. For the decomposition of a ruthenium formyl complex, a high isotope effect (kH/kD = 2.3) was observed, supporting a mechanism where the C-H bond of the formyl group is cleaved in the rate-determining step. rsc.org Similarly, in the dehydrative C-H coupling of phenols and aldehydes, a normal deuterium isotope effect (kH/kD = 2.3 ± 0.3) was found when using deuterated propanol, indicating that C-H bond cleavage at the alcohol is involved in the turnover-limiting step. nih.gov In ruthenium-catalyzed meta-sulfonation, a calculated KIE of 4.8 was in good agreement with the experimental value of 3.0, confirming that ortho C-H activation is the rate-determining step. sioc-journal.cn

Transition State Analysis and Energy Barrier Determination

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the mechanisms of this compound-catalyzed reactions by mapping out the potential energy surface. This allows for the identification of transition states and the calculation of activation energy barriers, which are critical for understanding reaction rates and selectivity.

For transfer hydrogenation reactions, DFT calculations have been used to model the entire catalytic cycle, starting from the initial acetate-to-formate ligand exchange. chemrxiv.org This initial exchange is calculated to be slightly endergonic. chemrxiv.org The subsequent transfer of a hydride from the formate to the Ru(II) center to form a ruthenium hydride intermediate involves a significant activation barrier. chemrxiv.org For example, calculations for specific monocarbonyl ruthenium(II) complexes derived from a diacetate precursor show barrier heights of around 29 kcal/mol for this step. chemrxiv.org

In C–H activation/cyclometalation reactions, DFT studies have shown that the process can be complex. For the acetate-assisted cyclometalation of arylimines, calculations revealed that the rate-determining step is the dissociation of an anion (chloride or acetate) from the ruthenium center, not the C-H activation itself. rsc.org The subsequent C-H activation step was found to be a faster, reversible process. rsc.org The calculated activation energy for anion dissociation was found to be in good agreement with experimental observations. rsc.org

The table below presents calculated energy barriers for key steps in a proposed catalytic cycle.

Table 2: Calculated Free Energy Barriers (ΔG‡) for a Proposed Transfer Hydrogenation Mechanism Data for monocarbonyl Ru(II) complexes derived from a diacetate precursor.

| Reaction Step | Complex | ΔG‡ (kcal/mol) |

| Acetate to Formate Exchange | Complex 1 -> 1F | 3.2 (endergonic) |

| Hydride Formation | 1F -> 1H | 29.1 |

| Acetate to Formate Exchange | Complex 2 -> 2F | 2.7 (endergonic) |